2-(4-Chlorophenyl)-4'-iodoacetophenone

Catalog No.
S792075
CAS No.
898784-08-2
M.F
C14H10ClIO
M. Wt
356.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-4'-iodoacetophenone

CAS Number

898784-08-2

Product Name

2-(4-Chlorophenyl)-4'-iodoacetophenone

IUPAC Name

2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone

Molecular Formula

C14H10ClIO

Molecular Weight

356.58 g/mol

InChI

InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2

InChI Key

VHSYBPGJDUDBQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl

Synthesis:

[1] Friedel-Crafts Acylation of 4-Iodoacetophenone with Various Aryl Chlorides, M.M. Heravi, M.M. Sadeghi, Helvetica Chimica Acta, 2008, 91 (1), 145-150, DOI: 10.1002/hlca.2007.00233:

Potential Applications:

The presence of both a reactive ketone group and an iodoacetamide moiety in its structure suggests potential applications of 2-(4-Chlorophenyl)-4'-iodoacetophenone in scientific research, particularly in the following areas:

  • Organic synthesis: The ketone group can participate in various condensation reactions for the synthesis of more complex organic molecules. The iodoacetamide group can act as a leaving group in nucleophilic substitution reactions.
  • Bioconjugation: The iodoacetamide group can be used to covalently link the molecule to biomolecules like proteins and antibodies through a process called alkylation. This can be useful for creating probes for studying biological processes or for targeted drug delivery [2].

[2] Antibody-Drug Conjugates: Past, Present, and Future, Clarke, T.A., et al., Chemical Reviews, 2019, 119 (12), 5457-5500, DOI: 10.1021/acs.chemrev.8b00445:

  • Material science: The molecule's structure could potentially be incorporated into the design of functional materials with specific properties, such as photoactive materials or liquid crystals.

2-(4-Chlorophenyl)-4'-iodoacetophenone is an organic compound with the molecular formula C15H12ClIOC_{15}H_{12}ClIO. It features a chlorophenyl group and an iodoacetophenone moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its distinctive structure, which contributes to its reactivity and potential biological activity. Its IUPAC name is 2-(4-chlorophenyl)-4-iodobenzene-1-ethanone, and it has a CAS number of 898784-08-2.

, including:

  • Nucleophilic Substitution: The iodo group can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The compound can be oxidized to yield corresponding acids or ketones using strong oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions allow for the modification of the compound's structure, facilitating the synthesis of a variety of derivatives for further study.

The synthesis of 2-(4-Chlorophenyl)-4'-iodoacetophenone typically involves:

  • Starting Materials: The reaction begins with 4-chlorobenzoyl chloride and iodobenzene.
  • Reaction Conditions: The reaction is generally conducted in the presence of a base such as triethylamine to facilitate the formation of the desired product.
  • Purification: Following the reaction, purification methods like recrystallization or chromatography are employed to isolate pure 2-(4-Chlorophenyl)-4'-iodoacetophenone.

In industrial settings, large-scale production may utilize continuous flow processes optimized for yield and purity.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-4'-iodoacetophenone. These include:

  • 2-(4-Fluorophenyl)-4'-iodoacetophenone: Contains a fluorine atom instead of chlorine; often exhibits different reactivity patterns.
  • 2-(Phenyl)-4'-iodoacetophenone: Lacks halogen substituents; may show reduced biological activity compared to halogenated derivatives.
  • 2-(3-Chlorophenyl)-4'-iodoacetophenone: Similar structure but with a chlorine atom in a different position; could lead to variations in reactivity and biological effects.

Comparison Table

Compound NameHalogen TypePositionBiological Activity
2-(4-Chlorophenyl)-4'-iodoacetophenoneChlorineParaPotentially active
2-(4-Fluorophenyl)-4'-iodoacetophenoneFluorineParaVaries
2-(Phenyl)-4'-iodoacetophenoneNoneN/ALower activity
2-(3-Chlorophenyl)-4'-iodoacetophenoneChlorineMetaVaries

This table highlights the uniqueness of 2-(4-Chlorophenyl)-4'-iodoacetophenone in terms of its halogen substitution and potential biological effects compared to similar compounds. Further research is necessary to fully understand these differences and their implications in medicinal chemistry.

XLogP3

4.5

Wikipedia

2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one

Dates

Modify: 2023-08-15

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